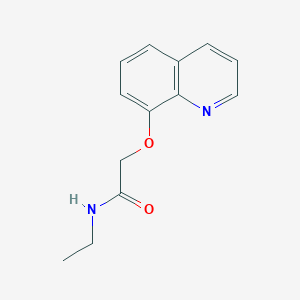

N-Ethyl-2-(quinolin-8-yloxy)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

88349-77-3 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

N-ethyl-2-quinolin-8-yloxyacetamide |

InChI |

InChI=1S/C13H14N2O2/c1-2-14-12(16)9-17-11-7-3-5-10-6-4-8-15-13(10)11/h3-8H,2,9H2,1H3,(H,14,16) |

InChI Key |

MHKXLBWTXXECPD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)COC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

General Synthetic Routes to 2-(Quinolin-8-yloxy)acetamide (B2524378) Derivatives

The foundational structure of 2-(quinolin-8-yloxy)acetamide can be assembled through two primary retrosynthetic disconnections, leading to versatile and widely applicable synthetic routes. These methods generally involve the formation of the ether linkage between the 8-hydroxyquinoline (B1678124) core and the acetamide (B32628) side chain.

Esterification of 8-Hydroxyquinoline with Chloroacetate (B1199739) and Subsequent Amidation

A prevalent and reliable two-step method for synthesizing 2-(quinolin-8-yloxy)acetamide derivatives involves an initial O-alkylation of 8-hydroxyquinoline followed by amidation.

The first step is a Williamson ether synthesis, where 8-hydroxyquinoline is reacted with an alkyl 2-chloroacetate, such as ethyl 2-chloroacetate. This reaction is typically carried out in a polar aprotic solvent like acetone, in the presence of a base such as potassium carbonate, to deprotonate the phenolic hydroxyl group of 8-hydroxyquinoline. mdpi.com The resulting phenoxide ion then acts as a nucleophile, displacing the chloride from the chloroacetate ester to form the intermediate, ethyl 2-(quinolin-8-yloxy)acetate. mdpi.com

The second step involves the conversion of the ester intermediate into the desired acetamide. This is achieved through amidation by reacting the ester with a suitable amine. For the parent compound, 2-(quinolin-8-yloxy)acetamide, aqueous ammonia (B1221849) would be used. To generate N-substituted derivatives, a primary or secondary amine is employed. While direct amidation of unactivated esters can require harsh conditions, various catalytic methods have been developed to facilitate this transformation under milder conditions. mdpi.com For instance, heterobimetallic catalysts have been shown to activate the ester and the amine simultaneously, promoting an efficient reaction. mdpi.com

Nucleophilic Displacement Reactions Involving Halogenated Acetamides and 8-Hydroxyquinoline

An alternative and more direct approach involves the reaction of 8-hydroxyquinoline with a pre-synthesized N-substituted 2-haloacetamide, such as 2-chloro-N-ethylacetamide. This method constructs the ether linkage in a single step.

Similar to the esterification route, this reaction is a nucleophilic substitution where the phenoxide of 8-hydroxyquinoline, generated by a base, attacks the electrophilic carbon bearing the halogen on the acetamide reagent, displacing the halide ion. This pathway offers the advantage of directly installing the desired N-substituted acetamide side chain. The required 2-chloro-N-substituted acetamides can be readily prepared by reacting chloroacetyl chloride with the corresponding amine. nih.gov

Synthesis of N-Ethyl-2-(quinolin-8-yloxy)acetamide and Analogous N-Substituted Acetamides

The synthesis of the specific target compound, this compound, and its analogs can be accomplished by refining the general routes described above or by employing direct amidation strategies.

Direct Amidation Pathways for the Introduction of the N-Ethyl Group

Direct amidation is one of the most common and versatile methods for forming amide bonds. This approach involves the coupling of a carboxylic acid, in this case, 2-(quinolin-8-yloxy)acetic acid, with an amine, ethylamine (B1201723). The carboxylic acid precursor is typically synthesized by the hydrolysis of the corresponding ester, such as ethyl 2-(quinolin-8-yloxy)acetate. nih.gov

Because the direct thermal condensation of a carboxylic acid and an amine to form an amide requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt, a wide array of coupling reagents and catalysts have been developed to facilitate this reaction under mild conditions. unimi.itscispace.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common classes of reagents used for direct amidation include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. mdpi.com

Uronium/Guanidinium Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient and are often used in peptide synthesis.

Boron-Based Reagents: Boronic acids and borate (B1201080) esters have emerged as effective catalysts for direct amide formation, often requiring conditions that remove water. nih.govacs.orgorganic-chemistry.org

| Reagent Class | Examples | General Features |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproducts can sometimes complicate purification. |

| Uronium/Guanidinium Salts | HATU, HBTU, HCTU, TBTU, PyBOP | High coupling efficiency, fast reaction rates, low racemization. Often preferred for sensitive substrates. |

| Phosphonium Salts | BOP, PyBOP | Effective activators, similar in application to uronium salts. |

| Boron-Based Reagents | Boronic acids, B(OCH₂CF₃)₃ | Catalytic or stoichiometric use, often requiring dehydration. nih.govacs.orgorganic-chemistry.org |

| Other | CDI (N,N'-Carbonyldiimidazole) | Forms a reactive acylimidazole intermediate. nih.gov |

Alternative Synthetic Strategies for Acetamide Linkage Formation

Beyond direct amidation, other chemical transformations can be employed to construct the acetamide linkage in this compound.

One of the most traditional and effective methods involves the conversion of the carboxylic acid, 2-(quinolin-8-yloxy)acetic acid, into a more reactive acyl halide, typically an acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(quinolin-8-yloxy)acetyl chloride is highly electrophilic and reacts rapidly and often quantitatively with ethylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.

Another emerging strategy is transamidation , where an existing amide is converted into a new amide. scispace.com While less common for this specific synthesis, it represents a potential route where, for example, 2-(quinolin-8-yloxy)acetamide could be converted to the N-ethyl derivative under specific catalytic conditions.

Enzymatic synthesis offers a green chemistry approach to amide bond formation. unimi.it Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the direct amidation of carboxylic acids and amines in organic solvents, providing high yields and purity without the need for coupling reagents. nih.gov This method could be applied to the reaction between 2-(quinolin-8-yloxy)acetic acid and ethylamine.

Derivatization and Structural Modification Strategies

The this compound scaffold can be readily modified to generate a library of analogs for structure-activity relationship studies. Derivatization can be targeted at the quinoline (B57606) ring or by varying the N-substituent on the acetamide side chain.

The 8-hydroxyquinoline core is susceptible to electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-director. Given that the ortho- (position 7) and para- (position 5) positions are available, these are the most common sites for substitution.

Halogenation: The introduction of halogen atoms (Cl, Br, I) at the C5 and C7 positions of the quinoline ring is a well-established modification. acs.orgnih.govresearchgate.net Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine can be used to introduce one or two halogen atoms, leading to compounds like N-Ethyl-2-(5,7-dichloroquinolin-8-yloxy)acetamide. researchgate.net These modifications can significantly alter the electronic and lipophilic properties of the molecule.

The synthesis of analogous N-substituted acetamides is straightforwardly achieved by replacing ethylamine with other primary or secondary amines in the amidation step (see Sections 2.1 and 2.2). This allows for the introduction of a wide variety of functional groups to explore steric and electronic effects on the molecule's properties.

| Modification Site | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Quinoline Ring (C5/C7) | Halogenation | NCS, NBS, I₂ | Introduction of Cl, Br, or I at C5 and/or C7 positions. acs.orgresearchgate.net |

| Acetamide Nitrogen | Amidation with various amines | Propylamine, Benzylamine, Morpholine, etc. | Variation of the N-substituent (e.g., N-propyl, N-benzyl, N-morpholinyl). |

Functionalization of the Quinoline Moiety

The quinoline ring is a versatile scaffold that can be functionalized at various positions to modulate its electronic and steric properties. acs.org This allows for the introduction of diverse functional groups, which can significantly influence the biological activity of the resulting derivatives. nih.gov

Common strategies for the functionalization of the quinoline nucleus include:

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the existing substituents and the reaction conditions.

Nucleophilic Aromatic Substitution: Positions on the quinoline ring that are activated by electron-withdrawing groups can be susceptible to nucleophilic attack, allowing for the introduction of various nucleophiles.

C-H Bond Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds on the quinoline ring. nih.gov This approach offers a more atom-economical and efficient way to introduce substituents without the need for pre-functionalized starting materials.

N-Oxide Formation: The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. This modification alters the reactivity of the ring, often facilitating substitution at the C2 and C4 positions.

These functionalization strategies can be applied to the quinolin-8-yloxy acetamide core to generate a library of compounds with diverse substituents on the heterocyclic ring system.

Introduction of Diverse Substituents on the Acetamide Nitrogen

The synthesis of N-substituted 2-(quinolin-8-yloxy)acetamide analogues typically begins with the reaction of 8-hydroxyquinoline with an appropriate haloacetate, such as ethyl chloroacetate, to form an ester intermediate. lew.ro This intermediate can then be reacted with a diverse range of primary or secondary amines to introduce different substituents on the acetamide nitrogen. researchgate.netmdpi.com For example, reacting the intermediate with hydrazine (B178648) hydrate (B1144303) yields 2-(quinolin-8-yloxy)acetohydrazide (B2671496), a versatile precursor for further derivatization. lew.ro

This approach allows for the introduction of a wide array of substituents, including:

Alkyl chains of varying lengths and branching

Cycloalkyl groups

Aryl and heteroaryl rings

Functional groups such as esters, amides, and other heterocycles

The ability to readily diversify this position is crucial for exploring the structure-activity relationships of this class of compounds. For instance, studies on related 2-(quinoline-4-yloxy)acetamide analogues have been conducted to evaluate their potential biological activities. researchgate.net

Hybridization with Other Heterocyclic Systems (e.g., Triazoles, Oxadiazoles, Thiazolidinones)

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug design to create new molecules with potentially enhanced or novel biological activities. The this compound scaffold can be hybridized with other biologically important heterocyclic systems.

Triazole Hybrids: The 1,2,3-triazole ring, often introduced via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a popular linker in molecular hybridization. jocpr.com Quinoline-triazole hybrids can be synthesized by preparing an azide (B81097) or alkyne derivative of the quinolin-8-yloxy acetamide core and reacting it with a complementary heterocyclic partner. scirp.orgacs.orgrsc.orgijpsjournal.com For example, 8-hydroxyquinoline can be reacted with propargyl bromide to introduce an alkyne handle, which can then be clicked with various azides.

Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is another common heterocycle in medicinal chemistry. Quinoline-oxadiazole hybrids can be synthesized from a quinoline-containing hydrazide intermediate. rsc.org This hydrazide can be cyclized with various reagents, such as carbon disulfide or cyanogen (B1215507) bromide, to form the oxadiazole ring. rsc.orgnih.govrsc.org

Thiazolidinone Hybrids: Thiazolidinones are five-membered sulfur-containing heterocycles. To create quinoline-thiazolidinone hybrids, a common synthetic route involves the condensation of a quinoline-containing Schiff base with thioglycolic acid. rsc.orgresearchgate.netresearchgate.net The Schiff base is typically formed from the reaction of a quinoline-based hydrazide with an appropriate aldehyde. researchgate.netmdpi.com

The following table summarizes some of the reported research on these hybrid molecules:

| Heterocyclic System | Synthetic Strategy | Reference |

| Triazoles | Copper-catalyzed azide-alkyne cycloaddition | scirp.org, jocpr.com, acs.org, rsc.org, ijpsjournal.com |

| Oxadiazoles | Cyclization of hydrazide intermediates | rsc.org, nih.gov, rsc.org, rsc.org |

| Thiazolidinones | Condensation of Schiff bases with thioglycolic acid | rsc.org, nih.gov, researchgate.net, researchgate.net, mdpi.com |

Optimization of Synthetic Reaction Conditions

Optimizing reaction conditions is essential for improving the efficiency, yield, and environmental impact of chemical syntheses. For this compound and its derivatives, various techniques and approaches can be employed.

Comparative Analysis of Conventional Heating, Microwave, and Ultrasound Irradiation Techniques

Conventional Heating: This is the traditional method for conducting chemical reactions, typically involving heating a reaction mixture in a flask with an oil bath or heating mantle. While effective, it can be slow and energy-intensive.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.orgresearchgate.net In the synthesis of quinoline derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating. lew.roresearchgate.netresearchgate.net For example, some reactions that take several hours under conventional heating can be completed in minutes using a microwave reactor. researchgate.net

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation creates localized high temperatures and pressures, which can promote chemical transformations. Ultrasound-assisted synthesis has been successfully applied to the preparation of various quinoline derivatives, often leading to shorter reaction times and higher efficiency than traditional methods. ijpsjournal.comrsc.orgrsc.orgrsc.orgnih.govnih.gov

The following table provides a general comparison of these techniques for the synthesis of quinoline derivatives:

| Technique | Advantages | Disadvantages | References |

| Conventional Heating | Well-established, simple equipment | Long reaction times, potential for side products, high energy consumption | - |

| Microwave Irradiation | Rapid heating, significantly reduced reaction times, improved yields, higher product purity | Requires specialized equipment, potential for pressure buildup | researchgate.net, researchgate.net, acs.org, lew.ro, researchgate.net |

| Ultrasound Irradiation | Reduced reaction times, increased yields, milder reaction conditions | Requires specialized equipment, scalability can be a challenge | rsc.org, rsc.org, nih.gov, ijpsjournal.com, nih.gov, rsc.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound to make the process more environmentally friendly.

Key green chemistry strategies include:

Solvent-Free Synthesis: Performing reactions without a solvent (neat) or in the solid state can significantly reduce waste. jocpr.comscirp.orgmdpi.com Solvent-free conditions have been successfully employed for the synthesis of various quinoline derivatives, often with the aid of microwave or ultrasound irradiation. mdpi.com

Catalyst-Free Synthesis: Developing reactions that can proceed efficiently without a catalyst simplifies purification and reduces waste from catalyst disposal. scirp.orgacs.org

Use of Greener Solvents: When a solvent is necessary, using environmentally benign solvents like water or ethanol (B145695) is preferable to hazardous organic solvents.

Metal-Free Catalysis: While many reactions for quinoline synthesis employ metal catalysts, there is a growing interest in developing metal-free alternatives to avoid issues with toxicity and cost. rsc.orgijpsjournal.comnih.gov Catalysts like molecular iodine have been used as an eco-friendly option. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. Designing an MCR for the synthesis of the quinolin-8-yloxy acetamide scaffold would be a significant green advancement.

By incorporating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of N-Ethyl-2-(quinolin-8-yloxy)acetamide. Through ¹H NMR and ¹³C NMR, the precise chemical environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopy

While specific experimental data for this compound is not widely published, the expected proton chemical shifts can be inferred from closely related 2-(quinolinoxy)acetamide analogues. The ¹H NMR spectrum would exhibit distinct signals corresponding to the ethyl, acetamide (B32628), and quinoline (B57606) protons.

Ethyl Group: The ethyl group protons are expected to appear as a triplet around 1.1-1.3 ppm (for the -CH₃ group) and a quartet around 3.3-3.5 ppm (for the -CH₂- group), showing characteristic splitting due to spin-spin coupling.

Acetamide Methylene (B1212753) Group: The methylene protons (-O-CH₂-C=O) directly attached to the ether oxygen would likely appear as a singlet in the range of 4.8-5.2 ppm. amazonaws.com

Quinoline Ring: The seven protons on the quinoline ring would produce a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.9 ppm. The exact shifts and coupling constants are influenced by the position of each proton on the bicyclic system. For instance, in related quinoline derivatives, the proton at position 2 (H-2) often resonates at a downfield shift of around 8.5-8.9 ppm. mdpi.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (-CH₃) | 1.1 - 1.3 | Triplet |

| Ethyl (-NCH₂) | 3.3 - 3.5 | Quartet |

| Methylene (-OCH₂-) | 4.8 - 5.2 | Singlet |

| Quinoline-H | 7.0 - 8.9 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. Based on data from analogous structures, the following chemical shifts are anticipated. amazonaws.comamazonaws.com

Ethyl Group: The methyl carbon (-CH₃) is expected in the upfield region around 14-16 ppm, while the methylene carbon (-NCH₂-) would be found further downfield, around 34-36 ppm.

Methylene Carbon (-OCH₂-): This carbon atom, being adjacent to the ether oxygen, is predicted to resonate in the range of 67-69 ppm. amazonaws.com

Amide Carbonyl (C=O): The carbonyl carbon is characteristically found in the far downfield region of the spectrum, anticipated around 167-169 ppm. amazonaws.com

Quinoline Ring: The nine carbon atoms of the quinoline ring would appear between approximately 110 and 155 ppm. The carbon bearing the ether linkage (C-8) is expected around 153-155 ppm, while the other carbons will have distinct shifts based on their electronic environment. amazonaws.comamazonaws.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | 14 - 16 |

| Ethyl (-NCH₂) | 34 - 36 |

| Methylene (-OCH₂-) | 67 - 69 |

| Quinoline Ring Carbons | 110 - 149 |

| Quinoline C-8 | 153 - 155 |

| Amide Carbonyl (C=O) | 167 - 169 |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. The spectrum would confirm the presence of the amide, ether, and aromatic quinoline moieties.

Key expected absorption bands include:

N-H Stretch: A moderate absorption band around 3250-3350 cm⁻¹ corresponding to the N-H stretching of the secondary amide.

C-H Aromatic Stretch: Multiple weak to sharp bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the quinoline ring.

C-H Aliphatic Stretch: Absorption bands in the 2850-2980 cm⁻¹ region arise from the C-H stretching vibrations of the ethyl and methylene groups.

Amide I Band (C=O Stretch): A strong, sharp absorption peak is expected in the region of 1650-1680 cm⁻¹, which is characteristic of the carbonyl stretch of a secondary amide.

C=N and C=C Aromatic Stretch: Medium to strong intensity bands between 1500 and 1620 cm⁻¹ are attributable to the stretching vibrations within the quinoline ring system. mdpi.com

C-O-C Stretch: The aryl-alkyl ether linkage is expected to show a strong absorption band in the 1200-1250 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amide | N-H Stretch | 3250 - 3350 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Alkyl Groups | C-H Stretch | 2850 - 2980 |

| Amide Carbonyl | C=O Stretch (Amide I) | 1650 - 1680 |

| Quinoline Ring | C=C / C=N Stretch | 1500 - 1620 |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1200 - 1250 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular formula is C₁₃H₁₄N₂O₂. nih.gov

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (230.27 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Fragmentation Analysis: The fragmentation of the molecule under ionization would lead to several characteristic daughter ions. Key fragmentation pathways for N-alkyl amides often involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. nih.govbu.edu.eg Expected fragments for this compound could include:

A peak at m/z 158, corresponding to the [quinolin-8-yloxy-CH₂]⁺ fragment.

A peak at m/z 145 or 144, representing the quinolin-8-ol radical cation or its protonated form, a common fragment in related structures. bu.edu.eg

Cleavage of the N-ethyl bond could also occur, leading to other characteristic ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Structure | Predicted m/z |

| [M]⁺ (Molecular Ion) | 230 |

| [C₉H₆NOCH₂]⁺ | 158 |

| [C₉H₇NO]⁺˙ (Quinolin-8-ol) | 145 |

| [C₉H₆N]⁺ (Quinolyl fragment) | 128 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₃H₁₄N₂O₂) to validate the compound's purity and empirical formula.

Interactive Data Table: Elemental Analysis Data

| Element | Theoretical Percentage (%) |

| Carbon (C) | 67.81 |

| Hydrogen (H) | 6.13 |

| Nitrogen (N) | 12.17 |

| Oxygen (O) | 13.90 |

Experimental values that fall within ±0.4% of these theoretical percentages are considered confirmation of the compound's elemental composition.

X-Ray Crystallography for Absolute Stereochemistry and Conformation (on related analogues)

While a crystal structure for this compound itself is not publicly available, X-ray crystallography studies on closely related analogues provide critical insights into the likely three-dimensional structure, bond lengths, bond angles, and intermolecular interactions.

Studies on compounds like N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide nih.govnih.gov and N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide researchgate.net have been reported. These analyses reveal that the quinoline ring system is essentially planar. In the crystal lattice of these analogues, the packing is often stabilized by intermolecular hydrogen bonds, typically involving the amide N-H group and an oxygen atom from an adjacent molecule or a solvent molecule. nih.govnih.gov For instance, in the structure of N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate, the dihedral angle between the quinoline and phenyl rings is 87.19 (8)°, and water molecules form hydrogen bonds with the acetamide. nih.gov Such studies confirm the connectivity and provide precise geometric parameters that are expected to be similar in this compound.

Computational and Theoretical Investigations of N Ethyl 2 Quinolin 8 Yloxy Acetamide

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure and electronic properties of N-Ethyl-2-(quinolin-8-yloxy)acetamide. These computational methods are essential for understanding the molecule's stability, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. nih.gov For quinolone derivatives, DFT calculations, often employing the B3LYP functional with a 6-311++G (d,p) basis set, are utilized to determine optimized geometries and predict reactivity. ekb.eg These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. In a related compound, N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide, the dihedral angle between the quinoline (B57606) and benzene (B151609) rings was found to be 87.19 (8)°, indicating a non-planar structure. nih.gov This conformational arrangement is crucial as it influences how the molecule interacts with other molecules, including biological receptors. DFT also helps in understanding the distribution of electron density, highlighting electron-rich and electron-deficient regions, which are key to predicting the molecule's chemical behavior. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For quinoline derivatives, the HOMO is often located on the electron-rich quinoline ring system, while the LUMO may be distributed elsewhere, influencing the sites of electrophilic and nucleophilic attack. rjptonline.org In a study on a similar quinoline derivative, (E)-N'-(3-Methoxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide, the HOMO-LUMO energy gap was calculated to be 3.9 eV, indicating significant chemical hardness and thermal stability. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Properties

| Parameter | Significance | Typical Findings for Quinoline Derivatives |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability. | Localized on the electron-rich quinoline ring. |

| LUMO Energy | Represents the electron-accepting ability. | Distribution varies depending on substituents. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. A larger gap implies higher stability. | Typically in the range of 3.9 to 5.0 eV, suggesting good stability. researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular and intermolecular interactions. dergipark.org.traiu.edu This method quantifies the stabilization energy associated with hyperconjugative interactions, which arise from electron delocalization from a filled donor orbital to an empty acceptor orbital. researchgate.net For acetamide (B32628) derivatives, NBO analysis can reveal the nature of intermolecular interactions, such as those between a drug molecule and an amino acid residue in a protein's active site. nih.gov

Fukui functions are local reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule. nih.gov They are used to predict where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack. nih.govmdpi.com For acetamide derivatives, Fukui function analysis can pinpoint specific atoms that are likely to be involved in bond formation with a biological target. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. ontosight.ai

Molecular docking simulations are employed to predict the binding affinity and interaction patterns of a ligand with a target protein. nih.gov These studies are crucial for understanding the potential biological activity of compounds like quinoline derivatives. nih.gov For instance, docking studies have shown that acetamide compounds can act as potent modulators of enzymes involved in neurodegenerative diseases. nih.gov The binding energy, typically expressed in kcal/mol, is a key output of docking simulations and provides an estimate of the strength of the ligand-target interaction. In a study of quinoline derivatives, a binding free energy of -8.7 kcal/mol was considered a promising interaction with the target enzyme. researchgate.net

A detailed analysis of the docking results reveals the specific interactions between the ligand and the amino acid residues within the active site of the target protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov For example, in the docking of a 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide with dihydrofolate reductase, the molecule was fixed in the active site by three intermolecular hydrogen bonds. mdpi.com Understanding the binding mode provides a rational basis for the compound's biological activity and can guide the design of new derivatives with improved potency and selectivity.

Interactive Data Table: Common Binding Interactions in Molecular Docking

| Interaction Type | Description | Relevant Moieties in this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide N-H, Carbonyl C=O, Ether C-O-C |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Quinoline ring, Ethyl group |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Quinoline ring |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are instrumental in evaluating the stability of a ligand (like this compound) when bound to a specific protein target. By simulating the interactions between the ligand and the protein's active site, researchers can predict the binding affinity and the durability of the complex. This information is crucial for assessing the potential of a compound to act as an effective drug. For this compound, such a study would require identifying a relevant biological target and then performing extensive simulations to analyze parameters like root-mean-square deviation (RMSD) and interaction energies. No published studies detailing these simulations for this specific compound could be located.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is essential for predicting the activity of new, untested compounds and for optimizing lead compounds to enhance their efficacy.

Derivation of Molecular Descriptors for Predictive Modeling

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical, topological, and electronic properties of a molecule. Descriptors can range from simple properties like molecular weight and logP to more complex quantum-chemical parameters. For a QSAR study on this compound and its analogues, a dataset of related compounds with measured biological activity would be necessary to calculate and select the most relevant descriptors that correlate with their activity.

Development of Predictive Models for Biological Activity

Once relevant descriptors are identified, a predictive model is built using statistical methods like multiple linear regression or machine learning algorithms. This model would mathematically link the structural features (descriptors) of quinoline-8-yloxy-acetamide derivatives to their biological activity. Such a model would be invaluable for designing new derivatives with potentially improved therapeutic properties. However, the development of such a model is contingent on the availability of a dataset of compounds with consistent biological activity data, which does not appear to exist for this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This "pharmacophore" can then be used as a 3D query to search large chemical databases (virtual screening) to find other diverse molecules that fit the model and are therefore likely to be active. For this compound, a pharmacophore model could be developed based on its structure if it were a known active compound, or based on the active site of its target protein. This would facilitate the discovery of novel compounds with similar biological activity. The absence of data on its specific biological targets or a set of active analogues prevents the creation of a meaningful pharmacophore model.

Biological Activity Investigations Excluding Clinical Human Trials

Antimicrobial Activity Studies (in vitro)

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

As of the current literature review, specific studies determining the Minimum Inhibitory Concentration (MIC) of N-Ethyl-2-(quinolin-8-yloxy)acetamide against various bacterial strains have not been published.

Activity against Drug-Susceptible Bacterial Strains

There is no specific data available in the scientific literature regarding the in vitro activity of this compound against drug-susceptible bacterial strains.

Activity against Drug-Resistant Bacterial Strains (e.g., Mycobacterium tuberculosis strains)

No published research was found that specifically investigates the efficacy of this compound against drug-resistant bacterial strains, including strains of Mycobacterium tuberculosis. Studies on related 2-(quinolin-4-yloxy)acetamides have shown potent activity against both drug-susceptible and drug-resistant M. tuberculosis, suggesting a potential area for future investigation for the quinolin-8-yloxy isomer. nih.gov

Antifungal Spectrum and Potency

There is currently no published data detailing the in vitro antifungal activity and potency of this compound against any fungal species. The general antifungal potential of quinoline (B57606) derivatives is recognized, but specific testing on this compound has not been reported. nih.gov

Antiprotozoal Activity (e.g., Entamoeba histolytica)

A review of the available scientific literature yielded no studies specifically examining the antiprotozoal activity of this compound against Entamoeba histolytica or any other protozoa. Research on other quinoline-acetamide derivatives has shown some promise in this area, indicating that this could be a subject for future research. researchgate.net

Anticancer / Antiproliferative Activity (in vitro Cell-Based Assays)

While the quinoline moiety is a component of several anticancer agents, there are no specific in vitro cell-based assay results available in the public scientific literature to confirm the anticancer or antiproliferative activity of this compound. The potential for such activity is inferred from the broader class of quinoline compounds, but dedicated research on this specific molecule is needed for verification. ontosight.ai

Inhibition of Cancer Cell Growth and Proliferation

There are no available studies that report the in vitro cytotoxic or antiproliferative effects of this compound against any cancer cell lines. Consequently, data such as IC₅₀ values, which quantify the concentration of a substance needed to inhibit a biological process by half, are not available for this compound.

Mechanistic Investigations of Apoptosis Induction

No research has been published investigating the potential for this compound to induce apoptosis, or programmed cell death, in cancer cells. Standard assays used to detect apoptosis, such as Annexin V staining or analysis of caspase enzyme activation, have not been reported for this specific compound.

Cell Cycle Progression Analysis

The effect of this compound on cell cycle progression in cancer cells has not been documented. There is no available data from flow cytometry or other analytical methods that would indicate whether this compound can cause cell cycle arrest at any phase (e.g., G1, S, or G2/M).

Enzyme and Receptor Modulation Studies (in vitro Biochemical Assays)

Enzyme Inhibition Profiling

Specific enzyme inhibition profiles for this compound are not present in the accessible scientific literature.

Cytochrome bc1 Complex Inhibition

There is no published data from in vitro biochemical assays to suggest or confirm that this compound acts as an inhibitor of the Cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

No studies have been found that evaluate the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, IC₅₀ or Kᵢ values for this compound against these enzymes are unknown.

Preclinical Pharmacological Investigations (in vivo Animal Models)

Efficacy Assessment in Relevant Animal Disease Models

No published studies were identified that assess the efficacy of this compound in any relevant animal disease models. While related quinoline-acetamide derivatives have been investigated for activities such as antiprotozoal effects, specific in vivo efficacy data for the subject compound is absent from the reviewed literature. researchgate.net

Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion) in Animal Systems

A thorough search of scientific databases yielded no specific data on the pharmacokinetic profile of this compound in any animal models. Information regarding its absorption, distribution, metabolism, and excretion (ADME) characteristics remains undetermined from the available literature. General pharmacokinetic studies on other novel compounds in rats and mice exist, but none focus on this specific molecule. nih.govnih.govnih.gov

Metabolic Stability Assessment in Liver Microsomal Fractions

There is no publicly available data on the metabolic stability of this compound when incubated with liver microsomal fractions from any species, including common models like rat, mouse, or human. nih.govresearchgate.netmdpi.com Standard methodologies for such assays are well-documented, but the results for this compound have not been published. evotec.comnih.govresearchgate.net

Cytochrome P450 (CYP450) Inhibition Studies

Investigations into the potential of this compound to inhibit cytochrome P450 (CYP450) enzymes have not been reported in the available scientific literature. The inhibitory profile of this compound against major CYP isoforms, a critical aspect of drug development to assess potential drug-drug interactions, remains unknown. criver.comnih.govnih.govnih.gov

Structure Activity Relationship Sar Studies of N Ethyl 2 Quinolin 8 Yloxy Acetamide Analogues

Influence of N-Substituent Variations on Biological Potency and Selectivity

The nature of the substituent attached to the acetamide (B32628) nitrogen plays a pivotal role in modulating the biological potency and selectivity of quinolin-8-yloxy)acetamide analogues. Studies on structurally related 2-(quinolin-4-yloxy)acetamides have provided significant insights into these relationships, which can be extrapolated to the N-Ethyl-2-(quinolin-8-yloxy)acetamide series.

Variations in the N-substituent can significantly impact the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, all of which are critical for target interaction. For instance, in a series of 2-(quinolin-4-yloxy)acetamides evaluated for antimycobacterial activity, the introduction of different N-substituents led to a wide range of potencies. It has been observed that the presence of a primary amine is often crucial for potent activity.

The size and nature of the N-substituent are key determinants of biological activity. For example, increasing the volume of a cycloalkyl group at this position has been shown to positively correlate with the ability to inhibit the growth of Mycobacterium tuberculosis. This suggests that a larger, lipophilic substituent may facilitate better interaction with the target protein or enhance membrane permeability.

Below is a table summarizing the effect of various N-substituents on the antimycobacterial activity of 2-(quinolin-4-yloxy)acetamide analogues, which offers a predictive framework for the this compound series.

| N-Substituent | Relative Potency | Key Observations |

| Cyclobutylamine | Low | Smaller cycloalkyl groups are less effective. |

| Cyclohexylamine | Moderate | Increased lipophilicity and size improve activity. |

| Cycloheptylamine | High | Larger cycloalkyl groups further enhance potency. |

| Piperidine | Very High | The presence of a heterocyclic ring significantly boosts activity. |

| Morpholine | Low | Increased polarity due to the oxygen atom reduces activity. |

| Thiomorpholine | Moderate | Less polar than morpholine, resulting in better activity. |

These findings underscore the importance of a balanced lipophilic and steric profile for the N-substituent to achieve optimal biological potency.

Role of Quinoline (B57606) Ring Substituents on Pharmacological Profiles

Modifications to the quinoline ring of this compound analogues are a critical strategy for fine-tuning their pharmacological profiles. The electronic properties and position of substituents on this bicyclic system can profoundly influence the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Research on related quinoline derivatives has demonstrated that both electron-donating and electron-withdrawing groups can modulate activity, and the position of substitution is often paramount. For example, in the context of antimycobacterial 2-(quinolin-4-yloxy)acetamides, the electronic characteristics of substituents on the quinoline ring have been shown to significantly influence antitubercular activity.

The introduction of halogen atoms, such as chlorine or bromine, at certain positions can enhance activity, likely by increasing lipophilicity and potentially forming halogen bonds with the target. Conversely, the placement of bulky groups may introduce steric hindrance, negatively impacting binding affinity.

The following table illustrates the impact of various substituents on the quinoline ring of 2-(quinolin-4-yloxy)acetamide analogues on their antimycobacterial activity.

| Quinoline Ring Substituent | Position | Relative Potency | Key Observations |

| Methoxy (B1213986) | 6 | High | Electron-donating group at this position is favorable. |

| Chlorine | 6 | Moderate | Replacement of methoxy with a halogen reduces activity. |

| Bromine | 6 | Moderate | Similar effect to chlorine substitution. |

| Methyl | 2 | High | Small alkyl extension at the 2-position is well-tolerated. |

| Trifluoromethyl | 2 | High | Electron-withdrawing group at the 2-position can enhance potency. |

| Trifluoromethyl and Chlorine | 2 and 6 | Very Low | Disubstitution with electron-withdrawing groups drastically reduces activity. |

These results suggest that the electronic landscape of the quinoline ring is a key determinant of biological function, with a delicate balance of electron-donating and electron-withdrawing properties required for optimal activity.

Impact of the Ether Linker and Acetamide Group on Activity

The ether linkage provides a degree of conformational flexibility, allowing the quinoline and acetamide moieties to adopt a favorable orientation for binding. The oxygen atom of the ether can also act as a hydrogen bond acceptor, further anchoring the molecule in the active site of a target protein. The length and nature of this linker are critical; for instance, in some quinoline derivatives, extending the linker has been shown to influence activity.

The acetamide group is a common functional group in pharmaceuticals, contributing to the compound's solubility and bioavailability. The carbonyl oxygen and the amide nitrogen can participate in hydrogen bonding, which is often a crucial component of drug-receptor interactions. The planarity of the amide bond also imposes certain conformational constraints on the molecule. The primary amine of the acetamide has been suggested to be imperative for the potent antimycobacterial activity of some 2-(quinolin-4-yloxy)acetamides.

Structural modifications, such as replacing the ether linker with an amide, have been explored in related quinoline derivatives. These changes can alter the molecule's conformational flexibility and hydrogen bonding capabilities, leading to different pharmacological profiles.

Conformational Analysis and Stereochemical Implications

The three-dimensional arrangement of this compound analogues, dictated by their conformational freedom and stereochemistry, is a critical factor in their biological activity. The molecule's ability to adopt a specific conformation that is complementary to the binding site of its target is essential for a potent response.

Stereochemistry can have profound implications for biological activity, as enantiomers of a chiral molecule often exhibit different potencies and pharmacological effects. For instance, in studies of 2-(quinolin-4-yloxy)acetamides with a chiral N-substituent, such as isopinocampheylamine, a significant difference in activity was observed between the enantiomers. The derivative containing the (-)-isopinocampheyl nucleus was found to be eightfold more effective at inhibiting M. tuberculosis than the analogue with its mirror image. This highlights the importance of a specific stereochemical arrangement for optimal interaction with the chiral environment of the biological target.

These findings underscore the necessity of considering the stereochemical and conformational properties of this compound analogues in the design of new, more effective therapeutic agents.

Elucidation of Key Pharmacophoric Features for Desired Biological Effects

Based on the structure-activity relationship studies of this compound and its analogues, a pharmacophore model can be proposed to encapsulate the key structural features essential for their desired biological effects. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.

The development of 3D-QSAR (Quantitative Structure-Activity Relationship) models for various quinoline derivatives has helped to identify the crucial regions for modification to enhance inhibitory activity. These models often highlight the importance of steric, electrostatic, and hydrophobic interactions.

For the this compound series, the key pharmacophoric features can be summarized as follows:

Aromatic Quinoline Ring: This planar, heterocyclic system serves as a crucial scaffold and is likely involved in π-π stacking or hydrophobic interactions with the target. The electronic nature of this ring, modulated by substituents, is a key determinant of activity.

Hydrogen Bond Acceptor: The oxygen atom of the ether linker and the carbonyl oxygen of the acetamide group can act as hydrogen bond acceptors, anchoring the molecule to the target.

Hydrogen Bond Donor: The amide N-H group can function as a hydrogen bond donor, providing an additional point of interaction.

Hydrophobic/Steric Moiety: The N-substituent provides a region of steric bulk and lipophilicity that can occupy a hydrophobic pocket in the target protein. The size and shape of this substituent are critical for potency.

These pharmacophoric elements provide a blueprint for the rational design of new this compound analogues with improved biological activity.

Mechanisms of Action and Molecular Target Identification

Identification and Validation of Specific Cellular and Molecular Targets

There is no specific information available in the reviewed literature that identifies or validates the cellular and molecular targets of N-Ethyl-2-(quinolin-8-yloxy)acetamide.

Detailed Analysis of Ligand-Target Interaction Dynamics

Without the identification of specific molecular targets, a detailed analysis of the ligand-target interaction dynamics for this compound cannot be provided.

Characterization of Perturbed Biological Pathways

Information regarding the specific biological pathways that are perturbed by this compound is not available in the current body of scientific research.

Future Research Directions and Translational Perspectives

Rational Design of Optimized N-Ethyl-2-(quinolin-8-yloxy)acetamide Analogues

Rational drug design provides a systematic approach to optimizing the therapeutic potential of a lead compound like this compound. mdpi.com By modifying specific structural components—the quinoline (B57606) ring, the ether linkage, the acetamide (B32628) core, and the terminal N-ethyl group—new analogues can be synthesized to enhance target affinity, selectivity, and pharmacokinetic properties. manchester.ac.ukbenthamscience.com

Key strategies include:

Substitution on the Quinoline Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions on the quinoline nucleus can significantly modulate biological activity. orientjchem.org For instance, halogenation has been shown to improve the efficacy of some quinoline-based agents. mdpi.com

Modification of the Linker: Altering the length, rigidity, and chemical nature of the linker between the quinoline and acetamide moieties can influence how the molecule interacts with its biological target.

Varying the N-Alkyl Group: Replacing the N-ethyl group with other alkyl or aryl substituents can impact the compound's lipophilicity and steric profile, which are crucial for cell permeability and target binding.

Table 1: Potential Analogues of this compound and Design Rationale

| Modification Site | Proposed Modification | Rationale for Modification | Potential Therapeutic Target |

|---|---|---|---|

| Quinoline Ring | Add chloro or fluoro group at position 5 or 7 | Enhance lipophilicity and potential target interactions. mdpi.com | Kinase inhibitors (Anticancer) |

| Add methoxy group at position 6 | Increase hydrogen bonding capability and solubility. | Antimicrobial targets | |

| Linker | Replace ether with thioether | Alter bond angles and electronic properties. | Various enzymes |

| N-Alkyl Group | Replace N-ethyl with N-propyl or N-butyl | Increase lipophilicity to potentially improve cell membrane penetration. | Anticancer, Antiprotozoal |

Exploration of Novel Therapeutic Applications Beyond Current Findings

The broad bioactivity of the quinoline scaffold suggests that this compound could have applications across multiple disease areas. nih.govontosight.ai Future research should involve comprehensive screening of the compound against a wide array of biological targets to uncover novel therapeutic uses.

Potential areas for investigation include:

Oncology: Many quinoline derivatives exhibit potent anticancer activity by targeting various mechanisms, such as kinase inhibition, apoptosis induction, and cell cycle arrest. rsc.orgresearchgate.netnih.gov this compound and its analogues should be evaluated against a diverse panel of human cancer cell lines. researchgate.net

Infectious Diseases: The quinoline core is present in well-known antimalarial drugs like chloroquine (B1663885) and primaquine, as well as compounds with antibacterial, antifungal, and antiviral properties. nih.govontosight.ai Screening for activity against drug-resistant bacterial strains, viruses, and parasites is a high-priority research avenue. benthamdirect.com

Neurodegenerative Diseases: Certain quinoline derivatives have been investigated for their potential in treating conditions like Alzheimer's disease, suggesting a possible role in neuroprotection. benthamdirect.comnih.gov

Inflammatory Disorders: Anti-inflammatory activity has been reported for some quinoline compounds, opening the door for potential applications in chronic inflammatory diseases. orientjchem.orgijpsr.com

Development and Utilization of Advanced In Vitro and Ex Vivo Models for Preclinical Assessment

To accurately predict the therapeutic potential and bridge the gap between laboratory findings and clinical trials, it is crucial to move beyond traditional two-dimensional (2D) cell cultures. mdpi.com Advanced in vitro and ex vivo models that better replicate human physiology are essential for the preclinical assessment of this compound. mdpi.comrouken.bio

These models offer more physiologically relevant data on efficacy and potential toxicity before moving to in vivo studies. nih.gov

Table 2: Advanced Preclinical Models for Assessing Therapeutic Potential

| Therapeutic Area | Advanced Model | Purpose of the Model |

|---|---|---|

| Oncology | 3D Tumor Spheroids/Organoids | Assess drug penetration, efficacy, and resistance in a model that mimics tumor microarchitecture. mdpi.comnih.gov |

| Patient-Derived Xenograft (PDX) Ex Vivo Cultures | Test compound efficacy on patient-derived tumor tissue to predict clinical response. | |

| Infectious Diseases | Co-culture Models (e.g., host cells and pathogens) | Study the effect of the compound on pathogens within a host-cell environment. rouken.bio |

| Neurodegenerative Diseases | Human-induced Pluripotent Stem Cell (iPSC)-derived Neurons | Model disease-specific pathologies and evaluate neuroprotective effects in a human-relevant context. mdpi.com |

| General Assessment | Organ-on-a-Chip Technology | Mimic the structure and function of human organs to study drug metabolism, transport, and multi-organ effects. mdpi.comrouken.bio |

Investigations into Potential Synergistic Effects with Established Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases. Investigating the potential synergistic effects of this compound with established therapeutic agents could lead to more effective treatment regimens. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, can help overcome drug resistance and may allow for lower doses of conventional drugs, potentially reducing toxicity. rsc.org

For example, if the compound demonstrates anticancer activity, it should be tested in combination with standard-of-care chemotherapeutics or targeted agents. Studies have shown that some quinoline-chalcone hybrids have a synergistic effect with drugs like paclitaxel (B517696) and doxorubicin (B1662922) in multi-drug resistant cancer cells. rsc.org

Table 3: Potential Synergistic Combinations with Established Therapeutic Agents

| Therapeutic Area | Class of Established Agent | Example Agent | Rationale for Combination |

|---|---|---|---|

| Oncology | Platinum-based Chemotherapy | Cisplatin | Target different stages of the cell cycle or complementary pathways to enhance cell killing. |

| Taxanes | Paclitaxel | Overcome mechanisms of drug resistance. rsc.org | |

| Kinase Inhibitors | Erlotinib | Inhibit multiple nodes in critical cancer signaling pathways. nih.gov | |

| Bacterial Infections | Fluoroquinolones | Ciprofloxacin | Address different bacterial targets to combat resistance and broaden the spectrum of activity. nih.gov |

| Malaria | Aminoquinolines | Chloroquine | Overcome resistance to existing antimalarial drugs. manchester.ac.uk |

Application of this compound as a Chemical Probe for Biological Systems

If this compound is found to have high potency and selectivity for a specific biological target (e.g., an enzyme or receptor), it could be developed into a chemical probe. youtube.com Chemical probes are invaluable research tools used to investigate complex biological processes and validate new drug targets. youtube.com

The development process would involve:

Target Identification and Validation: Confirming the specific molecular target and mechanism of action.

Structural Modifications: Synthesizing derivatives that incorporate reporter tags (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) without losing biological activity. researchgate.net

Cellular and In Vivo Imaging: Using the tagged probes to visualize the localization and dynamics of the target protein within cells and organisms. nih.gov

By serving as a chemical probe, this compound could significantly contribute to our understanding of fundamental biology and disease pathways, paving the way for the discovery of novel therapeutic strategies. acs.org

Q & A

Q. What synthetic strategies are commonly employed to prepare N-Ethyl-2-(quinolin-8-yloxy)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting 8-hydroxyquinoline with ethyl bromoacetate to form the quinolin-8-yloxy acetate intermediate, followed by amidation with ethylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalysts : K₂CO₃ or NaH are used to deprotonate the hydroxyl group of 8-hydroxyquinoline .

- Purification : Column chromatography or recrystallization ensures high purity (>95% by HPLC).

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.3 ppm for CH₂) and quinoline protons (δ 7.5–9.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 271.12) .

- Elemental analysis : Ensures stoichiometric consistency (C: 66.2%, H: 5.6%, N: 10.3%) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax = 320 nm for quinoline) .

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for acetamide derivatives) .

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal packing .

- Twinned data handling : Apply twin-law matrices in SHELXL for challenging datasets .

Q. How can researchers reconcile contradictory bioactivity data in enzyme inhibition assays?

- Orthogonal assays : Combine fluorescence-based (e.g., Förster resonance energy transfer) and radiometric assays to cross-validate IC₅₀ values .

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted 8-hydroxyquinoline) that may interfere .

- Dose-response curves : Analyze Hill slopes to distinguish non-specific binding (slope <1) from target-specific inhibition .

Q. What strategies optimize the compound’s metal-binding properties for sensing applications?

- Ligand design : Modify the ethyl group to tune steric/electronic effects. For example, bulkier substituents enhance selectivity for Cd²⁺ over Zn²⁺ .

- Fluorescence titration : Measure emission intensity changes (Δλ = 50–100 nm) upon metal addition to determine binding constants (e.g., ~10⁻⁷ M for Cd²⁺) .

- X-ray crystallography : Resolve metal-ligand coordination geometry (e.g., octahedral vs. tetrahedral) .

Methodological Considerations

Q. How to address low yields in multi-step syntheses of this compound?

- Stepwise optimization : Isolate intermediates (e.g., quinolin-8-yloxy acetate) to prevent side reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) and improve yield by 15–20% .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.